molecular formula C13H17NO4 B13000177 Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate

Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate

Cat. No.: B13000177
M. Wt: 251.28 g/mol
InChI Key: OPKCPVXZGSRZLO-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate
  • 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyridine

Uniqueness

Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate is unique due to its specific structure and the functional groups it contains. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl 2-formyl-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-5-4-11-9(7-14)6-10(8-15)17-11/h6,8H,4-5,7H2,1-3H3

InChI Key

OPKCPVXZGSRZLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)C=O

Origin of Product

United States

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